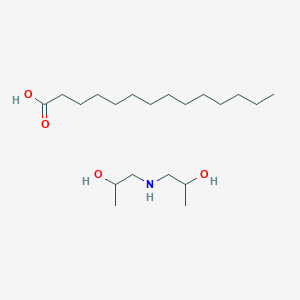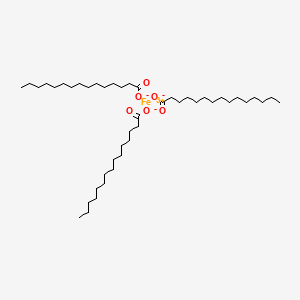
Iron(3+) pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(3+) pentadecanoate can be synthesized through the reaction of iron(III) chloride with pentadecanoic acid in an organic solvent. The reaction typically involves heating the mixture to facilitate the formation of the this compound complex. The general reaction is as follows:
FeCl3+3C15H31COOH→Fe(C15H31COO)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, solvent, and concentration, are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+) pentadecanoate can undergo various chemical reactions, including:
Oxidation: The iron(3+) center can be reduced to iron(2+) under certain conditions.
Substitution: Ligands coordinated to the iron center can be substituted with other ligands.
Complexation: this compound can form complexes with other molecules or ions.
Common Reagents and Conditions
Oxidation: Reducing agents such as sodium borohydride can be used to reduce iron(3+) to iron(2+).
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Complexation: Complexation reactions can be performed in aqueous or organic solvents, depending on the nature of the ligands and the desired complex.
Major Products Formed
Oxidation: Iron(2+) pentadecanoate and other reduced iron species.
Substitution: New iron complexes with different ligands.
Aplicaciones Científicas De Investigación
Iron(3+) pentadecanoate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialized materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of iron(3+) pentadecanoate involves its ability to coordinate with various ligands and participate in redox reactions. The iron center can undergo oxidation and reduction, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the iron center.
Comparación Con Compuestos Similares
Iron(3+) pentadecanoate can be compared with other iron(3+) carboxylates, such as iron(3+) acetate and iron(3+) stearate. These compounds share similar coordination chemistry but differ in the length and structure of the carboxylate ligands. The unique properties of this compound, such as its solubility and reactivity, make it suitable for specific applications where other iron(3+) carboxylates may not be as effective.
List of Similar Compounds
- Iron(3+) acetate
- Iron(3+) stearate
- Iron(3+) oxalate
- Iron(3+) citrate
These compounds can be used in similar applications but may exhibit different properties due to variations in their chemical structure.
Propiedades
Número CAS |
99116-27-5 |
|---|---|
Fórmula molecular |
C45H87FeO6 |
Peso molecular |
780.0 g/mol |
Nombre IUPAC |
iron(3+);pentadecanoate |
InChI |
InChI=1S/3C15H30O2.Fe/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h3*2-14H2,1H3,(H,16,17);/q;;;+3/p-3 |
Clave InChI |
ICNOKEQYOALILV-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCC(=O)[O-].[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


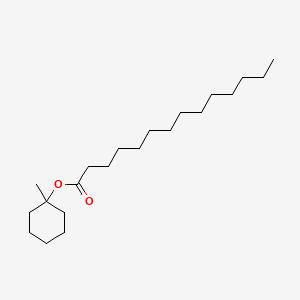
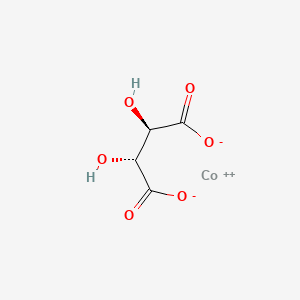
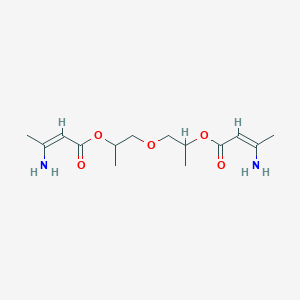
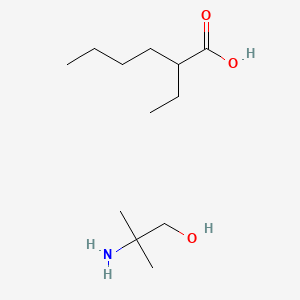
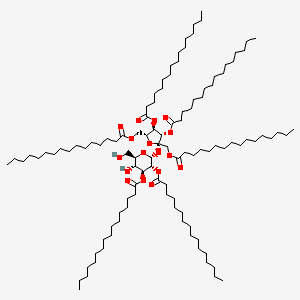
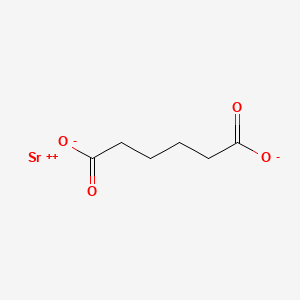

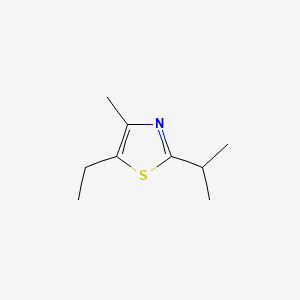
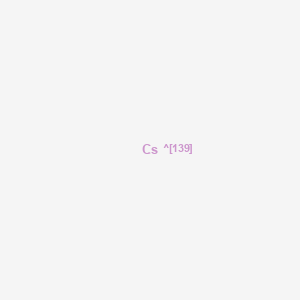
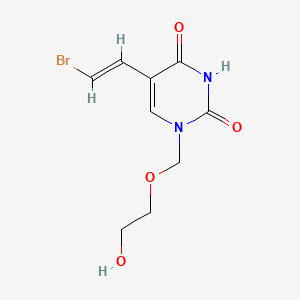
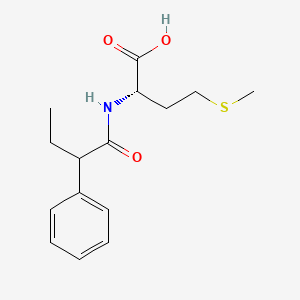
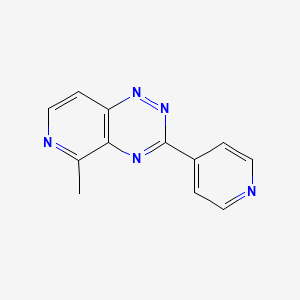
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
